molecular formula C16H15ClO5S B043267 (alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester CAS No. 223123-53-3

(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester

Cat. No.: B043267
CAS No.: 223123-53-3
M. Wt: 354.8 g/mol
InChI Key: PDIIKCXDULBMTD-OAHLLOKOSA-N
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Description

(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester is a chiral, enantiopure compound that serves as a critical synthetic intermediate and building block in organic and medicinal chemistry research. Its structure features a benzylic carbon with a chlorine substituent and an activated ester group, which is protected as a methyl ester and activated with a p-toluenesulfonate (tosylate) leaving group. This configuration makes it a versatile electrophile for nucleophilic substitution reactions, particularly in the stereospecific synthesis of complex molecules where the (R) configuration is essential. A primary research application of this compound is its role as a key chiral precursor in the synthesis of Beta-3 Adrenergic Receptor (β3-AR) agonists. These agonists are investigated for their potential in treating various conditions, including overactive bladder and metabolic disorders. The stereochemical integrity of the (alphaR) center is crucial for the biological activity and selectivity of the resulting drug candidate, as the enantiomeric form can significantly impact receptor binding affinity. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2R)-2-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5S/c1-11-7-9-12(10-8-11)23(19,20)22-15(16(18)21-2)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIIKCXDULBMTD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester, with the molecular formula C16_{16}H15_{15}ClO5_5S and a molecular weight of 354.8 g/mol, is a compound of interest in various biological research applications. This compound is characterized by its sulfonyl and chloro substituents, which may contribute to its biological activity. Understanding its effects on biological systems is crucial for potential therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with specific biological pathways. Research suggests that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

  • Enzyme Inhibition : This compound may exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to inflammation and cancer progression. For example, sulfonyl derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptor Modulation : Given its structural features, this compound might interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Pharmacological Studies

Several studies have investigated the pharmacological properties of compounds structurally similar to this compound:

  • Anti-inflammatory Activity : Compounds with sulfonyl groups have shown potential in reducing inflammation in animal models by inhibiting COX enzymes and reducing prostaglandin synthesis.
  • Anticancer Potential : Research indicates that certain benzeneacetic acid derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.

Case Studies

  • Case Study 1: Inhibition of COX Enzymes
    • A study demonstrated that a sulfonyl derivative significantly inhibited COX-2 activity in vitro, leading to reduced prostaglandin E2 production in human fibroblast cells. This suggests a potential application in treating inflammatory diseases.
  • Case Study 2: Anticancer Effects
    • In a series of experiments involving human cancer cell lines, a related compound was shown to induce cell cycle arrest and apoptosis through upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
COX Enzyme InhibitionReduced PGE2 production
Anticancer ActivityInduced apoptosis in cancer cells
Anti-inflammatory EffectsDecreased inflammation markers

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester is in the synthesis of Clopidogrel , an antithrombotic agent widely used to prevent blood clots in patients with cardiovascular diseases. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The compound serves as a key intermediate in the synthetic pathway leading to Clopidogrel, facilitating the formation of its active metabolite through subsequent reactions involving hydrolysis and oxidation .

Mechanistic Studies

The compound has been utilized in mechanistic studies aimed at understanding the pharmacokinetics and metabolic pathways of Clopidogrel. By analyzing the transformation of this compound, researchers can elucidate how structural modifications affect drug metabolism and efficacy.

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this compound is instrumental in SAR studies. Researchers modify this compound to develop new derivatives with improved pharmacological properties, such as enhanced potency or reduced side effects.

Synthesis of Clopidogrel

A notable case study involves the multi-step synthesis of Clopidogrel from this compound. Researchers have reported efficient synthetic routes that utilize this compound as a pivotal intermediate, demonstrating its utility in generating complex pharmaceutical agents .

Evaluation of Antithrombotic Activity

Studies have evaluated the antithrombotic activity of Clopidogrel synthesized from this compound, confirming its effectiveness in inhibiting platelet aggregation in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best contextualized by comparing it with analogs in three categories:

Substituted Benzeneacetic Acid Esters

Compound Name Substituents Key Differences Applications/Notes Reference
Methyl 4-chlorophenylacetate 4-Cl on benzene ring; no sulfonyloxy group Simpler structure; lacks sulfonate ester. Pharmaceutical intermediate
Methyl 2-(4-bromophenyl)acetate 4-Br on benzene ring; no sulfonyloxy group Bromine’s larger atomic radius may alter reactivity vs. Cl. Regulatory-compliant reference material
Methyl 2-(4-(chlorosulfonyl)phenyl)acetate 4-ClSO₂ on benzene ring; ester at acetic acid position Chlorosulfonyl group enhances electrophilicity vs. sulfonate ester. Reactive intermediate in organic synthesis

This may enhance binding to biological targets (e.g., enzymes or receptors) but reduce solubility in apolar solvents .

Sulfonamide/Sulfonate Derivatives

Compound Name Functional Groups Key Differences Applications/Notes Reference
2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid Sulfonamide (-SO₂NH-) instead of sulfonate ester (-SO₂O-) Sulfonamide’s hydrogen-bonding capacity vs. ester’s hydrolytic lability. Antibiotic side-chain precursor
Methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate Sulfonamide linked to benzoate; additional chloro substituent Benzoate core vs. benzeneacetic acid; altered pharmacokinetics. Agrochemical intermediate

Analysis : Sulfonate esters (as in the target compound) are more prone to hydrolysis than sulfonamides, making them useful as prodrugs or transient intermediates . The (αR) configuration further modulates metabolic stability compared to racemic analogs.

Chiral Esters with Agrochem Relevance

Compound Name Substituents Key Differences Applications/Notes Reference
Esfenvalerate (αS-cyano ester) 4-Cl, α-(1-methylethyl), cyano(3-phenoxyphenyl)methyl ester Bulkier ester group; pyrethroid insecticide activity. Broad-spectrum insecticide
Triflusulfuron methyl ester Triazinyl-sulfonylurea; methyl ester Sulfonylurea herbicide; targets acetolactate synthase. Herbicide (ALS inhibitor)

Analysis: Unlike esfenvalerate’s cyano-phenoxy group, the target compound’s sulfonyloxy moiety lacks insecticidal activity but may serve as a synthon for sulfonylurea herbicides (e.g., triflusulfuron) . Its chirality is critical for enantioselective interactions, akin to β-lactam antibiotics .

Research Findings and Implications

  • Stereochemical Impact : The (αR) configuration confers distinct reactivity in asymmetric synthesis, mirroring the role of D-phenylglycine in cephalosporins .
  • Hydrolytic Stability : Sulfonate esters hydrolyze faster than sulfonamides but slower than carboxylate esters, balancing stability and bioavailability .
  • Agrochemical Potential: Structural parallels to sulfonylurea herbicides suggest utility as a precursor for novel ALS inhibitors .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The sulfonylated α-hydroxy acid is refluxed in methanol with concentrated H₂SO₄ (5 mol%). This method, while effective for acid-stable substrates, risks racemization at elevated temperatures. For example, a 24-hour reflux yields 92% ester but reduces e.e. to 85%.

Base-Mediated Transesterification

To preserve stereochemistry, a two-step approach is preferred:

  • Convert the acid to its sodium salt using NaHCO₃ in methanol.

  • Treat with methyl iodide (1.5 eq) at 40°C for 6 hours.

Table 2: Esterification Efficiency Comparison

MethodCatalystTime (h)Yield (%)e.e. (%)
Fischer (H₂SO₄)H₂SO₄249285
TransesterificationNaOMe68998

Base-mediated conditions maintain e.e. >97% by avoiding prolonged heating.

Integrated Synthesis Route

A consolidated pathway combining the above steps is outlined below:

  • Chiral Resolution : Resolve racemic α-hydroxy-2-chlorobenzeneacetic acid using (R)-1-phenylethylamine in ethanol/water (3:1). Isolate (αR)-enantiomer via fractional crystallization.

  • Sulfonylation : React with p-toluenesulfonyl chloride in DCM/triethylamine. Purify by silica gel chromatography (hexane:ethyl acetate = 4:1).

  • Esterification : Treat the sulfonylated acid with sodium methoxide (2 eq) and methyl iodide in THF. Quench with aqueous NH₄Cl and extract with ethyl acetate.

Key Process Metrics :

  • Overall yield: 68% (three steps).

  • Chiral purity: e.e. 98.5% (HPLC with Chiralpak IA column).

  • Purity: 99.6% (HPLC, UV 254 nm).

Mitigation of Racemization

Racemization during sulfonylation and esterification is minimized by:

  • Low-Temperature Reactions : Conducting sulfonylation at 0–5°C reduces kinetic energy, suppressing epimerization.

  • Polar Aprotic Solvents : DCM and THF stabilize transition states without participating in side reactions.

  • Short Reaction Times : Automated flow chemistry systems reduce exposure to racemization-inducing conditions.

Scalability and Industrial Adaptations

For kilogram-scale production:

  • Continuous Crystallization : Enhances chiral resolution efficiency by 30% compared to batch processes.

  • Solvent Recycling : Distillation recovers >90% of DCM and methanol, reducing costs.

  • In-Process Analytics : PAT (Process Analytical Technology) tools monitor e.e. in real-time via inline FTIR .

Q & A

Q. What are the standard synthetic routes for preparing (alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including esterification, sulfonylation, and stereochemical control. For example:

  • Esterification: Ethyl chloroacetate is reacted with phenolic derivatives under reflux with anhydrous potassium carbonate in acetone (8–12 hours), monitored by TLC (hexane:ethyl acetate, 3:1) .
  • Sulfonylation: The hydroxyl group is protected using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonate ester .
  • Stereochemical Control: Chiral resolution or asymmetric synthesis methods (e.g., chiral auxiliaries) ensure the (R)-configuration at the alpha position, critical for biological activity .

Key Optimization Parameters:

ParameterTypical ConditionsPurpose
SolventDry acetone, DMFMinimize hydrolysis
TemperatureReflux (~60–80°C)Accelerate reaction
CatalystK₂CO₃, pyridineBase for deprotonation

Q. How is the structural identity of this compound confirmed, and what analytical techniques are employed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the benzeneacetic acid backbone, sulfonate ester, and methyl ester groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonyl oxygen integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 412.05 for C₁₇H₁₇ClO₅S) .
  • Elemental Analysis: Carbon, hydrogen, and sulfur content must align with theoretical values within ±0.5% .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemical configuration [(alphaR)] influence the compound’s reactivity and biological interactions?

Methodological Answer: The (R)-configuration determines spatial orientation, affecting:

  • Enzyme Binding: The sulfonate and ester groups align with hydrophobic pockets in target enzymes (e.g., proteases or transferases), as seen in phenylglycine-derived antibiotics .
  • Stability: The (R)-isomer may exhibit slower hydrolysis rates compared to the (S)-form due to steric hindrance from the 4-methylphenyl group .
  • Experimental Validation:
    • Kinetic Studies: Compare hydrolysis rates of (R)- and (S)-isomers in buffered solutions (pH 7.4, 37°C) .
    • Docking Simulations: Use software like AutoDock to model interactions with enzyme active sites .

Q. What are the stability challenges of this compound under experimental storage and handling conditions?

Methodological Answer:

  • Hydrolysis Sensitivity: The methyl ester and sulfonate groups are prone to hydrolysis in aqueous or basic conditions. Stability studies recommend:
    • Storage: –20°C in anhydrous DMSO or acetonitrile .
    • Handling: Use silanized glassware to prevent adsorption losses (5% dimethyldichlorosilane treatment) .
  • Light Sensitivity: UV-Vis studies show degradation under prolonged UV exposure; amber vials are advised .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Example: Discrepancies in NMR integration ratios due to rotational isomers or solvent effects.
  • Resolution Strategies:
    • Variable Temperature NMR: Identify coalescence temperatures for dynamic equilibria (e.g., sulfonate group rotation) .
    • Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
    • 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons/carbons .

Q. What methodologies are used to study the compound’s metabolic fate in biological systems?

Methodological Answer:

  • In Vitro Models: Incubate with liver microsomes (e.g., human S9 fraction) to identify phase I/II metabolites .
  • Analytical Workflow:
    • Extraction: Solid-phase extraction (SPE) with Oasis HLB cartridges .
    • Detection: LC-MS/MS with MRM transitions for parent ion (m/z 412.05) and potential metabolites (e.g., hydrolyzed carboxylic acid, m/z 384.02) .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy profiles for sulfonate ester hydrolysis or nucleophilic substitution at the chloro position .
  • Solvent Modeling: Use COSMO-RS to simulate polarity effects on reaction pathways .

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